molecular formula C18H15ClN4O2S B11147091 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11147091
M. Wt: 386.9 g/mol
InChI Key: YCDLFUWHCFQIQO-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that features both indole and thienopyrimidine moieties The indole nucleus is a common structural motif in many bioactive compounds, while the thienopyrimidine ring system is known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thienopyrimidine ring system. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole nucleus .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its dual indole and thienopyrimidine structure, which imparts a combination of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H15ClN4O2S/c19-14-2-1-3-15-12(14)4-7-22(15)8-6-20-16(24)10-23-11-21-17-13(18(23)25)5-9-26-17/h1-5,7,9,11H,6,8,10H2,(H,20,24)

InChI Key

YCDLFUWHCFQIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4)C(=C1)Cl

Origin of Product

United States

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